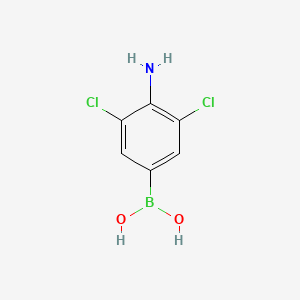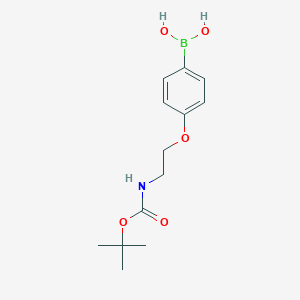
(4-(2-((tert-Butoxycarbonyl)amino)ethoxy)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)phenyl]boronic acid: is a boronic acid derivative that has gained significant attention in the field of organic chemistry Boronic acids are known for their versatility in forming carbon-carbon bonds, making them valuable intermediates in various chemical reactions, including the Suzuki-Miyaura coupling reaction
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [4-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)phenyl]boronic acid typically involves the following steps:
Formation of the Boronic Acid Moiety: The boronic acid group can be introduced using phenylmagnesium bromide and trimethyl borate, followed by hydrolysis to yield the boronic acid.
Introduction of the tert-Butoxycarbonyl (Boc) Group: The Boc group is commonly introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Ethoxy Linkage Formation: The ethoxy linkage can be formed through nucleophilic substitution reactions involving appropriate ethoxy precursors.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Boronic acids can undergo oxidation to form boronic esters or borates.
Reduction: Reduction reactions can convert boronic acids to corresponding alcohols or hydrocarbons.
Substitution: Boronic acids can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Palladium catalysts and bases like potassium carbonate are typical in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Alcohols or hydrocarbons.
Substitution: Biaryl compounds or other carbon-carbon bonded products.
Applications De Recherche Scientifique
Chemistry:
Catalysis: Used as a catalyst in various organic reactions, including cross-coupling reactions.
Synthesis: Intermediate in the synthesis of complex organic molecules.
Biology:
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Bioconjugation: Utilized in the labeling and modification of biomolecules.
Medicine:
Drug Development:
Diagnostics: Used in the design of diagnostic tools and assays.
Industry:
Mécanisme D'action
The mechanism of action of [4-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)phenyl]boronic acid involves its interaction with molecular targets through its boronic acid moiety. This moiety can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in various biochemical applications . The compound can also participate in catalytic cycles, facilitating the formation of carbon-carbon bonds in organic synthesis .
Comparaison Avec Des Composés Similaires
Phenylboronic Acid: A simpler boronic acid with similar reactivity but lacks the additional functional groups.
4-tert-Butylphenylboronic Acid: Similar structure but without the ethoxy linkage and Boc group.
2-(Benzyloxycarbonylamino)ethylboronic Acid: Contains a benzyloxycarbonyl group instead of the Boc group.
Uniqueness:
Functional Groups:
Versatility: The compound’s structure allows for diverse chemical transformations and applications in various fields.
Propriétés
Formule moléculaire |
C13H20BNO5 |
|---|---|
Poids moléculaire |
281.11 g/mol |
Nom IUPAC |
[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenyl]boronic acid |
InChI |
InChI=1S/C13H20BNO5/c1-13(2,3)20-12(16)15-8-9-19-11-6-4-10(5-7-11)14(17)18/h4-7,17-18H,8-9H2,1-3H3,(H,15,16) |
Clé InChI |
IDVNQBCKTLXLSH-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)OCCNC(=O)OC(C)(C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


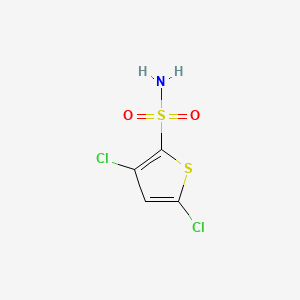
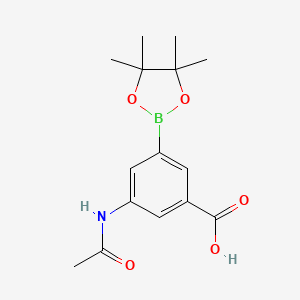
![4-[(4-Ethynylphenyl)methyl]morpholine hydrochloride](/img/structure/B13465717.png)
![1-[3-(4-Bromophenyl)oxetan-3-yl]piperazine dihydrochloride](/img/structure/B13465721.png)
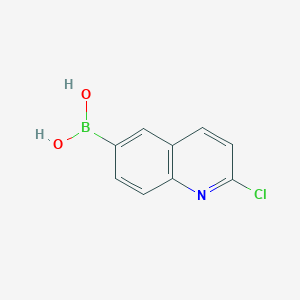
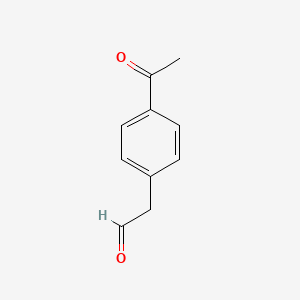
![tert-butyl N-[2-(2,4-dibromophenyl)ethyl]carbamate](/img/structure/B13465746.png)
![Potassium {3-cyclohexylbicyclo[1.1.1]pentan-1-yl}trifluoroboranuide](/img/structure/B13465754.png)

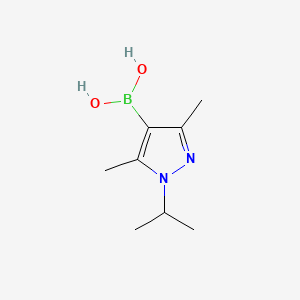
![(3aR,6aS)-rel-3a-Methylhexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B13465780.png)
![3,6-Diazabicyclo[3.2.2]nonan-7-one hydrochloride](/img/structure/B13465781.png)
amine hydrochloride](/img/structure/B13465782.png)
